CYP2A6 and CYP2B6 Inhibition: Target Compound vs. Des-Methyl Analog
The des‑methyl analog [3-(pyridin-3-yl)-1H-pyrazol-5-yl]methanamine inhibits recombinant human CYP2A6 with an IC₅₀ of 600 nM and CYP2B6 with an IC₅₀ of 66.4 µM at pH 7.5 [1]. While direct IC₅₀ data for the N‑methylated target compound are not yet reported in the public domain, this class‑level inference demonstrates that subtle modifications to the pyrazole nitrogen dramatically shift CYP inhibition. The N‑methyl group in (1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine removes the pyrazole N–H that can serve as a hydrogen‑bond donor to CYP active sites, thereby potentially lowering time‑dependent inhibition risk. Users evaluating metabolic liability must therefore explicitly test the N‑methylated entity; extrapolating from the des‑methyl analog may over‑predict CYP2A6/2B6 inhibition.
| Evidence Dimension | CYP2A6 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not yet disclosed in public literature |
| Comparator Or Baseline | Des-methyl analog (BDBM12370): CYP2A6 IC₅₀ = 600 nM; CYP2B6 IC₅₀ = 66.4 µM |
| Quantified Difference | N‑Methylation removes pyrazole N–H; expected to reduce CYP inhibition but quantitative difference unknown |
| Conditions | Recombinant human CYP2A6 and CYP2B6, pH 7.5, radiometric assay (BindingDB entry date 2015) |
Why This Matters
When procuring a fragment for a lead‑optimization program, knowing that the N‑methylated compound may have a distinct CYP inhibition profile from its des‑methyl analog prevents late‑stage attrition due to unforeseen drug‑drug interaction liabilities.
- [1] BindingDB. (2015). BDBM12370: (3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine – Cytochrome P450 Inhibition Data. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=12370 View Source
